molecular formula C12H13BrN4O4S B2872298 2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034412-34-3

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2872298
CAS RN: 2034412-34-3
M. Wt: 389.22
InChI Key: IHYDKZMWWJKLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of sulfonamides and is widely used in various research applications.

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides. It acts as a condensing agent that facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for various biochemical applications .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, it plays a role in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that lead to the development of new medicinal compounds .

Organic Synthesis

In organic chemistry, this compound is used for the stereoselective synthesis of other complex molecules. Its reactivity with different functional groups allows for the construction of diverse organic compounds with high precision .

Coupling Reactions

The compound is involved in coupling reactions, which are essential for creating complex molecules from simpler ones. It can be used to couple carboxylic acids with amines or alcohols, forming amides and esters, respectively .

Solid-Phase Synthesis

It finds application in solid-phase synthesis techniques, where it helps in linking molecules to solid supports, facilitating easier purification and handling during the synthesis process .

Glycosylation Reactions

The related triazine derivatives are used in glycosylation reactions, which are crucial for attaching sugar moieties to other molecules, a key step in the synthesis of many biologically active compounds .

Activation of Carboxylic Acids

In solution and solid-phase peptide synthesis, this compound is used to activate carboxylic acids, making them more reactive towards nucleophilic attack and thus promoting the formation of peptide bonds .

Synthesis of Weinreb Amides

It is also used in the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis for the preparation of ketones and aldehydes from esters .

properties

IUPAC Name

2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDKZMWWJKLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

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